N,N-Diethyl-4-nitroaniline
Overview
Description
N,N-Diethyl-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It is commonly found as a yellow crystalline or powdery solid. This compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane . This compound is widely used as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and other organic compounds .
Mechanism of Action
Target of Action
N,N-Diethyl-4-nitroaniline primarily targets organic compounds, particularly in the production of dyes and pigments . It serves as a precursor in the synthesis of these compounds, contributing to their formation and characteristics .
Mode of Action
The compound’s mode of action involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group in this compound is replaced by other functional groups to create new compounds . This interaction with its targets leads to the formation of novel compounds for further investigation and potential applications in various fields of study .
Biochemical Pathways
this compound affects the biochemical pathways involved in the synthesis of various organic compounds . By participating in nucleophilic aromatic substitution reactions, it influences the formation of new compounds and thus, the downstream effects of these pathways .
Pharmacokinetics
Its solubility in organic solvents like ethanol, chloroform, and dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the creation of new compounds through nucleophilic aromatic substitution reactions . These new compounds can be used for further investigation and potential applications in various fields of study .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the type of solvent used. For instance, solvent-induced shifts in the absorption spectrum of this compound were studied in water, dimethylsulfoxide, acetonitrile, and acetone . The results showed that different solvents can have varying effects on the compound’s properties .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-4-nitroaniline’s mechanism of action involves participating in nucleophilic aromatic substitution reactions, where the nitro group is replaced . It has been studied using solvatochromic probes, which are used to study the polarity of different families of deep eutectic solvents .
Cellular Effects
Given its role in nucleophilic aromatic substitution reactions, it may influence cellular processes that involve similar chemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in nucleophilic aromatic substitution reactions . This involves the replacement of the nitro group in the molecule, which can influence the properties of the resulting compound .
Preparation Methods
N,N-Diethyl-4-nitroaniline is typically synthesized by reacting N,N-diethylaniline with a nitrating agent such as nitric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures . The general reaction scheme is as follows:
N,N-diethylaniline+HNO3→this compound+H2O
In industrial settings, the production of this compound involves similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N,N-Diethyl-4-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group in this compound can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
N,N-Diethyl-4-nitroaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Optical Materials: Due to its electron-attracting nitro group, it is used in the preparation of optical materials and high-performance coatings.
Solvatochromic Probes: The compound is used in solvatochromic studies to understand solvent effects on electronic spectra.
Piezoelectric Materials: Research has explored its use in piezoelectric materials, where it contributes to high piezoelectric output voltage in hybrid systems.
Comparison with Similar Compounds
N,N-Diethyl-4-nitroaniline can be compared with similar compounds such as N,N-Dimethyl-4-nitroaniline and N,N-Diethyl-4-nitrosoaniline. These compounds share similar structural features but differ in their specific functional groups and reactivity:
N,N-Dimethyl-4-nitroaniline: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4-nitrosoaniline: Contains a nitroso group instead of a nitro group, used in detecting singlet oxygen.
This compound’s unique combination of ethyl groups and a nitro group makes it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
N,N-diethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-5-7-10(8-6-9)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPIZMWTMRWZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025057 | |
Record name | N,N-Diethyl-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992) | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.225 (NTP, 1992) - Denser than water; will sink | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2216-15-1 | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-Diethyl-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-15-1 | |
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Record name | p-Nitro-N,N-diethylaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216151 | |
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Record name | Benzenamine, N,N-diethyl-4-nitro- | |
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Record name | N,N-Diethyl-4-nitrobenzenamine | |
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Record name | N,N-diethyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.987 | |
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Record name | P-NITRO-N,N-DIETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
171 to 172 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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